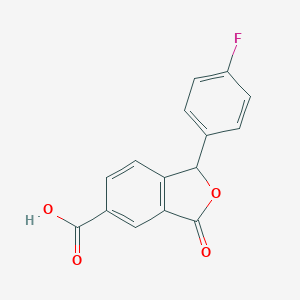

Ácido 1-(4-Fluorofenil)-1,3-dihidro-3-oxo-5-isobenzofurancarboxílico

Descripción general

Descripción

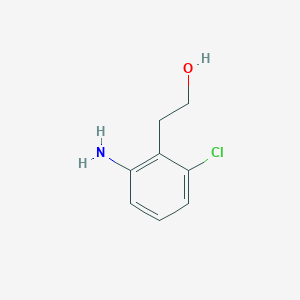

Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid derivatives involves multiple steps, including the preparation of intermediates and the application of specific reactions to introduce fluorine atoms into the aromatic ring. Techniques such as the Davies and Perkin synthesis, as well as modifications through the Arndt-Eistert reaction, have been employed to yield these compounds efficiently (Skeean & Goel, 1990).

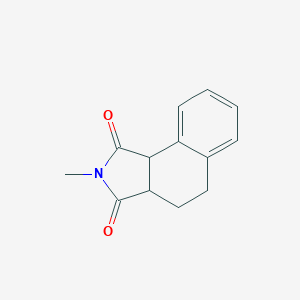

Molecular Structure Analysis

The molecular structure of 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid derivatives has been elucidated using techniques such as X-ray diffraction, which reveals the conformational properties and crystal packing of these compounds. The presence of intramolecular hydrogen bonds and the planarity of specific groups within the molecule play a crucial role in stabilizing its structure (Yeong et al., 2018).

Aplicaciones Científicas De Investigación

Reacciones de Acoplamiento

“Ácido 1-(4-Fluorofenil)-1,3-dihidro-3-oxo-5-isobenzofurancarboxílico” could potentially be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

Síntesis de Terfenilos Biológicamente Activos

This compound could also be used to make novel biologically active terphenyls . Los terfenilos son un tipo de compuesto polifenílico que se han estudiado por sus posibles actividades biológicas.

Acoplamiento de Suzuki

El acoplamiento de Suzuki es un tipo de reacción de formación de enlaces carbono-carbono entre un compuesto organoboro y un haluro catalizado por un complejo de paladio(0). Given the presence of a boronic acid group in the compound, it could potentially be used in Suzuki coupling reactions .

Arilación Directa

The compound could potentially be used in Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids . Esta reacción es útil para la síntesis de compuestos biológicamente activos.

Reacciones de Acoplamiento de Mizoroki-Heck y Suzuki-Miyaura

Given its structural similarity to other organoboron compounds, “1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid” could potentially be used in Mizoroki-Heck and Suzuki-Miyaura coupling reactions . Estas reacciones son ampliamente utilizadas en la síntesis de compuestos orgánicos complejos.

Reacciones de Petasis Catalizadas por Cu

This compound could potentially be used in Cu-catalyzed Petasis reactions . La reacción de Petasis es una reacción multicomponente utilizada para sintetizar una variedad de compuestos orgánicos.

Safety and Hazards

Mecanismo De Acción

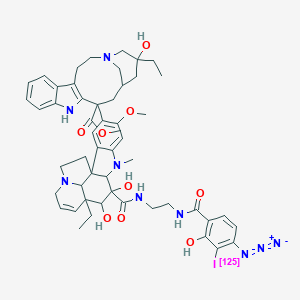

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds containing a fluorophenyl group are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that indole derivatives, which share structural similarities, are known to affect a wide range of biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

A compound with a similar structure, 1-(4-fluorophenyl)-1h-pyrazole-4-carboxylic acid, has been reported to have high gastrointestinal absorption and is considered to be bbb permeant . The compound also has a log P value indicating moderate lipophilicity, which could impact its distribution and excretion .

Result of Action

Indole derivatives, which share structural similarities, have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

For instance, silver-gold nanoparticles were found to be effective corrosion inhibitors in a 1.0 M HCl solution .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO4/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20-13/h1-7,13H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEKIFWYHHOBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C3=C(C=C(C=C3)C(=O)O)C(=O)O2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433170 | |

| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

372941-51-0 | |

| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

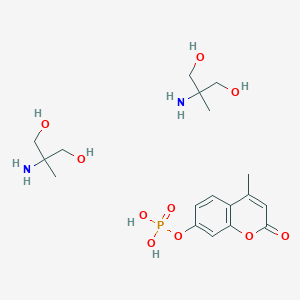

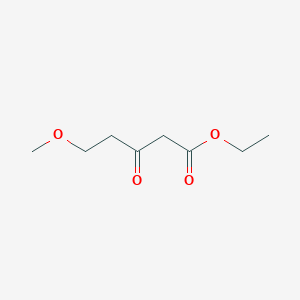

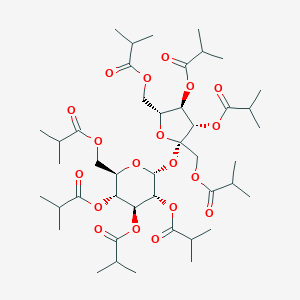

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.